

A Comparative Analysis of N-Acetylpenicillamine and DMPS as Mercury Chelating Agents

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Compound of Interest

Compound Name: *N-Acetylpenicillamine*

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This guide provides a detailed comparison of the efficacy of N-Acetyl-D-penicillamine (NAP) and 2,3-Dimercapto-1-propanesulfonic acid (DMPS) as chelating agents for mercury poisoning. The following sections present available quantitative data, experimental protocols, and mechanistic insights to aid in the objective evaluation of these two compounds.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the efficacy of NAP and DMPS in promoting mercury excretion and reducing body burden. It is important to note that direct comparative human clinical trials are limited, and the data presented is collated from various studies with different methodologies, subject populations, and mercury exposure types.

Table 1: Efficacy of **N-Acetylpenicillamine** (NAP) in Mercury Chelation

Parameter	Subject	Dosage	Results	Reference
Urinary Mercury Excretion	Human (Case Study)	Not specified	Increase from a baseline of approx. 2 mg/day to a peak of 8 mg/day.	[1]
Urinary Mercury Excretion	Human (Case Study)	600 mg/day	Mean increase from 661 μ g/day pre-treatment to 875 μ g/day during the first 10 days of treatment (not statistically significant).	[2]
Biliary Methyl Mercury Excretion	Rat	5 mmol/kg body weight	Over threefold increase in biliary excretion of methyl mercury.	[3]
Mortality Reduction (Acute HgCl ₂ Poisoning)	Mouse	10:1 mole ratio (Chelator:Mercury)	Significantly more effective than DMSA and BAL.	[4]

Table 2: Efficacy of 2,3-Dimercapto-1-propanesulfonic acid (DMPS) in Mercury Chelation

Parameter	Subject	Dosage	Results	Reference
Urinary Mercury Excretion	Human	300 mg (oral)	7.6-fold increase in 24-hour urinary mercury excretion.	[5]
Urinary Mercury Excretion	Human	Not specified	This protocol yielded an average 69% reduction of urine mercury by provocation analysis.	[6]
Urinary Mercury Excretion	Rat	100 mg/kg (single injection)	7.2-fold increase in inorganic mercury and 28.3-fold increase in organic mercury in urine within 24 hours.	[7]
Kidney Mercury Reduction	Rat	100 mg/kg (single injection)	Significant decrease in kidney mercury content.	[7]
Mortality Reduction (Acute HgCl ₂ Poisoning)	Mouse	10:1 mole ratio (Chelator:Mercury)	Significantly more effective than DMSA and BAL.	[4]

Experimental Protocols

Detailed experimental protocols from the cited studies are summarized below to provide context for the presented data.

N-Acetylpenicillamine (NAP) Studies

- Human Case Study (Kark et al., 1971): A patient with chronic elemental mercury poisoning was treated with N-acetyl-D,L-penicillamine. Twenty-four-hour urine samples were collected before and during treatment to measure mercury excretion. The exact dosage and administration route were not detailed in the available abstract.[1]
- Human Case Study (Gledhill & Hopkins, 1972): A man with chronic inorganic mercury poisoning received 600 mg/day of N-acetyl-D-penicillamine. Daily urinary mercury excretion was measured for five days before treatment and for the first 10 days of treatment.[2]
- Animal Study (Refsvik, 1984): Male Wistar rats were administered methyl mercuric chloride. **N-acetylpenicillamine** (5 mmol/kg body weight) was administered and bile was collected to measure the excretion of methyl mercury.[3]
- Comparative Animal Study (Jones et al., 1980): Mice were administered a lethal dose of mercuric chloride. Twenty minutes later, various chelating agents, including N-Acetyl-D,L-penicillamine and DMPS, were administered at different chelate-to-mercury mole ratios. The primary endpoint was the reduction in mortality.[4]

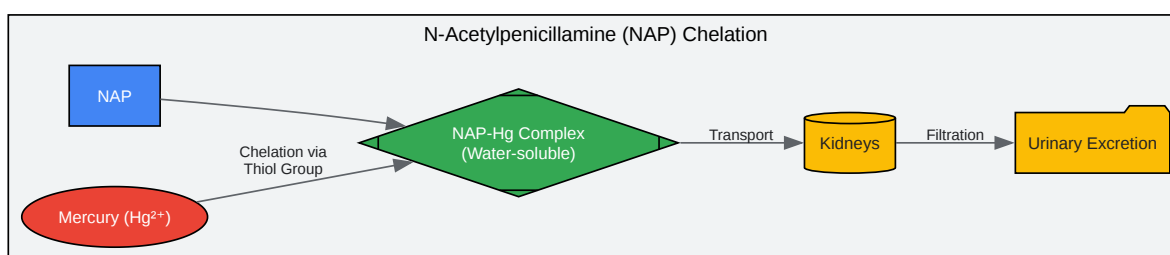
2,3-Dimercapto-1-propanesulfonic acid (DMPS) Studies

- Human Study (Aaseth et al., 2013): Healthy human volunteers with dental amalgams received a single oral dose of 300 mg DMPS. Urine was collected for 24 hours before and after DMPS administration to measure mercury excretion.[5]
- Observational Clinical Review (Muran, 2006): A review of a protocol using oral DMPS and DMSA in combination with intravenous glutathione and high-dose vitamin C for treating high mercury levels. The study reported an average 69% reduction in urinary mercury based on provocation analysis.[6]
- Animal Study (Woods et al., 2001): Male Fischer 344 rats were exposed to methylmercury hydroxide in their drinking water for 6 weeks. A single intraperitoneal injection of DMPS (100 mg/kg) was administered, and urine was collected for 24 hours to measure inorganic and organic mercury concentrations. Kidney tissue was also analyzed for mercury content.[7]

- Comparative Animal Study (Jones et al., 1980): As described above, this study also included DMPS and compared its ability to reduce mortality in mice acutely poisoned with mercuric chloride against other chelators, including NAP.[4]

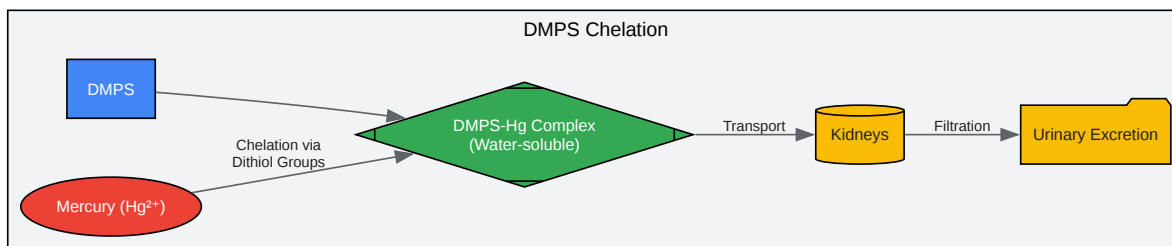
Signaling Pathways and Experimental Workflows

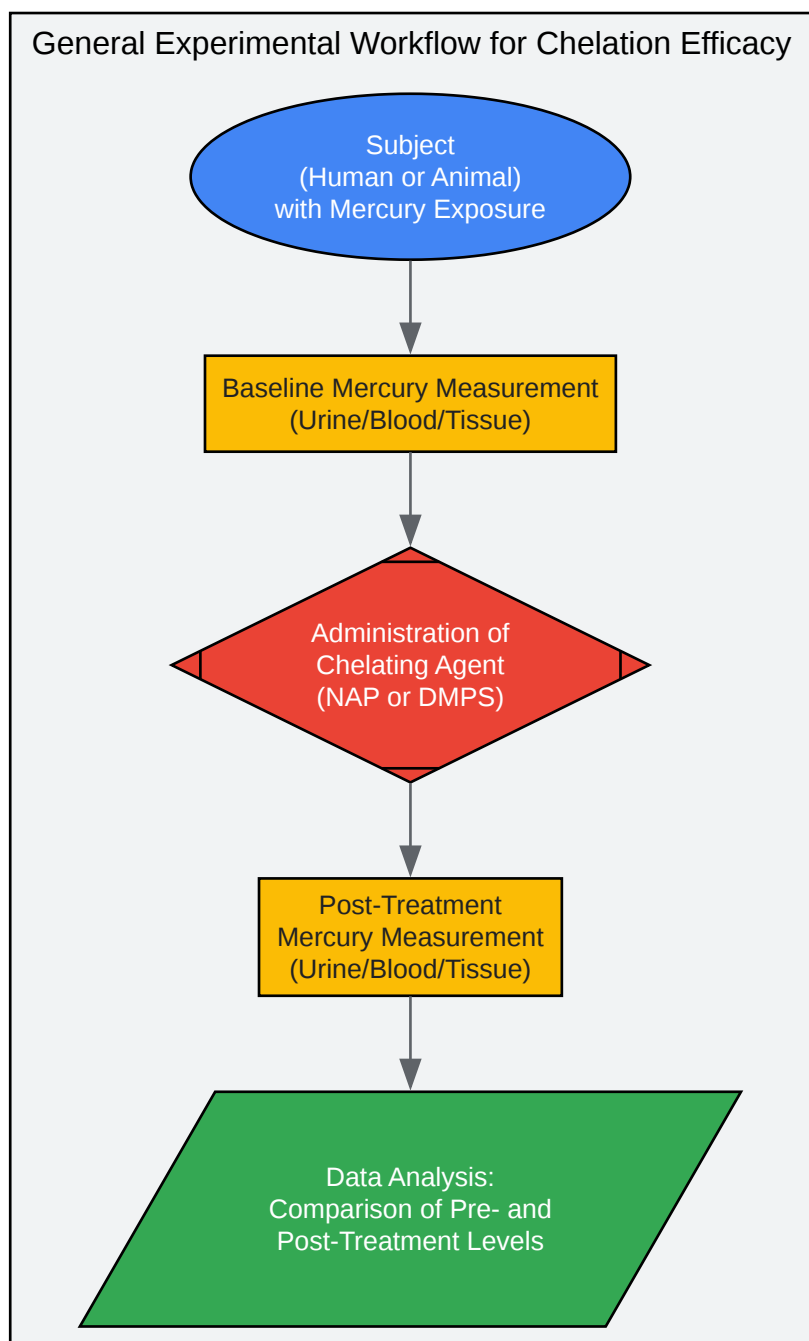
The following diagrams illustrate the proposed mechanisms of action and experimental workflows described in the referenced literature.



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Caption: Proposed mechanism of mercury chelation by **N-Acetylpenicillamine** (NAP).





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